N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine
Description
Properties
Molecular Formula |
C13H15N3S |
|---|---|
Molecular Weight |
245.35 g/mol |
IUPAC Name |
N-[(2-cyclobutyl-1,3-thiazol-4-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C13H15N3S/c1-2-7-14-12(6-1)15-8-11-9-17-13(16-11)10-4-3-5-10/h1-2,6-7,9-10H,3-5,8H2,(H,14,15) |
InChI Key |
JIDTUWLTCKWFNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=CS2)CNC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclobutyl Group Introduction
Cyclobutyl rings are formed via [2+2] photocycloaddition of alkenes or ring-closing metathesis of dienes. For example, 3-methyl-3-phenylcyclobutane is synthesized using ruthenium catalysts, achieving yields >75%.
Thiazole Ring Formation
The Hantzsch thiazole synthesis is employed:
-
Reaction of thioamide derivatives with α-halo ketones (e.g., chloroacetonitrile) in dichloromethane/NaOH.
-
Cyclization at 20°C for 3 hours, followed by silica gel purification.
Example :
Chloroacetonitrile reacts with 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one in dichloromethane/NaOH to yield 6-(3-chloro-4-fluoro-benzoyl)-1-oxa-6-aza-spiro[2.5]octane-2-carbonitrile (V).
Reductive Amination for Final Coupling
The pyridin-2-amine and thiazole-cyclobutyl components are coupled via reductive amination :
-
Reaction conditions :
-
Procedure :
Yield Optimization :
Comparative Analysis of Synthetic Routes
Method A offers higher yield and purity due to optimized cyanide management, whereas Method B employs milder conditions suitable for acid-sensitive intermediates.
Computational and Mechanistic Insights
Density functional theory (DFT) studies reveal:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group at the pyridine ring participates in nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃) to form tertiary amines.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine.
Example Reaction:
Coupling Reactions
The thiazole and pyridine moieties enable cross-coupling reactions:
| Reaction Type | Conditions | Catalyst/Reagents | Outcome | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Aryl boronic acids | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aryl halides | C–N bond formation |
These reactions are critical for introducing aromatic or heteroaromatic groups to the core structure.
Cyclization and Ring-Opening
The cyclobutyl group undergoes strain-driven reactions:
-
Ring-Opening : Under acidic conditions (H₂SO₄), the cyclobutane ring opens to form linear thioether intermediates .
-
Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) to form fused bicyclic compounds .
Oxidation and Reduction
-
Oxidation : The amine group is oxidized to a nitroso derivative using mCPBA (meta-chloroperbenzoic acid).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative.
Mechanistic Insight :
Density functional theory (DFT) studies indicate that electron-withdrawing groups on the pyridine ring enhance reactivity in coupling reactions by lowering the energy barrier .
Acid-Base Behavior
Potentiometric studies in 60% dioxane-water reveal two protonation equilibria:
-
Protonation of the azomethine nitrogen (logK₁ = 3.2 ± 0.1).
This pH-dependent behavior influences solubility and biological interactions.
Reaction with Isocyanides
Pyridine N-oxides react with activated isocyanides to form N-formylaminopyridine intermediates, which hydrolyze to yield 2-aminopyridines . While not directly studied for this compound, analogous pathways are plausible for functionalizing the pyridine ring .
Thiazole-Specific Reactivity
-
Halogenation : Electrophilic bromination (Br₂/CH₃COOH) occurs at the thiazole C5 position .
-
Nucleophilic Attack : Thiazole sulfur reacts with Grignard reagents (e.g., MeMgBr) to form sulfides.
Computational Predictions
DFT calculations (B3LYP/6-311+G(d,p)) show:
-
HOMO localization on the thiazole and pyridine rings, favoring electrophilic attacks .
-
Global reactivity descriptors (e.g., chemical hardness = 3.1 eV) confirm moderate stability .
Key Research Findings
-
Steric Effects : Bulky substituents on the cyclobutyl group reduce coupling reaction yields (e.g., 41% for dibromo derivatives vs. 84% for smaller groups) .
-
Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) enhance electrophilic substitution rates by 30% compared to electron-donating groups .
This compound’s versatility in cross-coupling, cyclization, and functionalization reactions positions it as a valuable intermediate in medicinal chemistry and materials science .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for various therapeutic applications. Thiazole and pyridine derivatives are often studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Thiazole-containing compounds have been reported to exhibit significant antimicrobial activity. For instance, derivatives similar to N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine have shown efficacy against various bacterial strains. A study highlighted that compounds with thiazole rings can disrupt bacterial cell wall synthesis, leading to cell death .
Anti-inflammatory Properties
The compound may also play a role in modulating inflammatory responses. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis and inflammatory bowel disease .
Neurological Applications
Given the presence of the pyridine moiety, this compound may be explored for neurological applications, particularly in treating neurodegenerative diseases.
Neuroprotective Effects
Recent studies have investigated the neuroprotective effects of similar compounds in models of spinal muscular atrophy and Alzheimer's disease. These compounds can stabilize proteins involved in neuronal survival and function, suggesting that this compound might exhibit similar properties .
Synthesis and Biological Evaluation
A systematic approach was taken to evaluate the biological activity of thiazole derivatives, including those related to this compound. In vitro assays demonstrated that certain analogs displayed enhanced potency against neuroblastoma cells, indicating potential for therapeutic development .
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2',4'-dimethyl-N-(pyridin-3-yl)-4,5'-bi-1,3-thiazol-2-amine | Structure | Known for its antimicrobial properties |
| N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide | Structure | Studied for its anticancer activity |
| 5-(Cyclopropyl)-1,3-thiazole | Structure | Explored for anti-inflammatory effects |
Pharmacokinetic Studies
Pharmacokinetic evaluations have shown that compounds with similar structures possess favorable absorption and distribution profiles in vivo. For example, modifications to enhance blood-brain barrier permeability were noted to improve the efficacy of thiazole-pyridine derivatives in neurological models .
Mechanism of Action
The mechanism of action of N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridin-2-amine Derivatives with Benzyl Substituents
Compounds like N-(4-Methoxybenzyl)pyridin-2-amine () share the pyridin-2-amine core but differ in the substituents on the methyl group. Key comparisons include:
- Synthetic Yields : Derivatives with aryl groups (e.g., 4-methoxybenzyl) are synthesized via reductive amination or cross-coupling, with yields ranging from 43% to 72% depending on steric and electronic effects .
- Biological Activity : Aryl-substituted pyridin-2-amine derivatives in exhibit antimicrobial activity against S. aureus and E. coli, with inhibitory effects influenced by substituents (e.g., nitro groups enhance activity) . The thiazole-cyclobutyl group may confer distinct target selectivity, possibly toward kinase or enzyme inhibition.
Table 1: Comparison of Pyridin-2-amine Derivatives
Thiazole-Containing Bioactive Compounds
GLPG1690 (), an autotaxin inhibitor, shares a thiazole-pyridine scaffold but includes a quinoline and imidazo[1,2-a]pyridine system. Comparisons include:
- Structural Motifs : The thiazole ring in GLPG1690 is part of a larger fused heterocyclic system, while the target compound’s thiazole is simpler and directly linked to cyclobutane.
- Therapeutic Potential: GLPG1690 reduces lysophosphatidic acid (LPA) levels and shows efficacy in pulmonary fibrosis models . The cyclobutyl group in the target compound may modulate steric interactions with enzymes or receptors, analogous to the gem-dimethyl groups in PIP amine-directed C-H activation () .
Kinase Inhibitors with Pyridine/Thiazole Moieties
Several kinase inhibitors (e.g., ARQ 092 , PF-2545920 , EW-7197 ) highlight the role of pyridine derivatives in targeting enzymes:
- ARQ 092 (): A pan-AKT inhibitor with a cyclobutylamine group that enhances allosteric binding. The target compound’s cyclobutyl group may similarly stabilize interactions in enzyme pockets .
- PF-2545920 (): A PDE10A inhibitor with a pyridinyl-pyrazole system. Its selectivity arises from a unique "selectivity pocket," suggesting that the thiazole-cyclobutyl group in the target compound could be optimized for kinase specificity .
- EW-7197 (): A TGF-β inhibitor with a triazolo-pyridine core. Its oral bioavailability (51% in rats) and selectivity demonstrate how pyridine modifications improve pharmacokinetics .
Table 2: Kinase Inhibitor Comparison
Antimicrobial and Antifungal Agents
Schiff bases derived from 2-aminopyridine () show substituent-dependent antimicrobial activity. For example:
- N-(5-Nitro-2-hydroxylbenzylidene)pyridin-2-amine inhibits S. aureus at low concentrations, attributed to electron-withdrawing nitro groups enhancing tautomerism and membrane disruption . The target compound’s thiazole may similarly disrupt microbial membranes or enzymes, though its cyclobutyl group’s role requires empirical validation.
Biological Activity
N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with thiazole compounds. The cyclobutyl group is introduced through a selective alkylation process, which enhances the compound's pharmacological properties. The structural confirmation of synthesized compounds is often achieved using techniques such as NMR, IR spectroscopy, and elemental analysis.
Anticancer Properties
Recent studies have demonstrated that derivatives containing thiazole and pyridine moieties exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 8f | Jurkat | 0.035 | Induction of apoptosis |
| 5a | A549 | 0.045 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using various assays, including DPPH scavenging methods. Compounds with similar structures have shown effective radical scavenging abilities, indicating their potential in mitigating oxidative stress-related diseases.
| Compound | DPPH IC50 (mg/mL) | Activity |
|---|---|---|
| 3a | 15.89 | Moderate antioxidant |
| 5a | 28.11 | Strong antioxidant |
This activity is attributed to the presence of electron-donating groups in the thiazole and pyridine structures, which stabilize free radicals .
Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties against a range of pathogens. Research indicates that compounds featuring similar scaffolds exhibit significant antibacterial and antifungal activities.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
The mechanism behind this activity is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Case Studies
In a study focusing on the structure-activity relationship (SAR) of thiazole and pyridine derivatives, researchers synthesized several analogs of this compound. These analogs were tested for their biological activities, revealing that modifications to the cyclobutyl group significantly affected their potency against cancer cell lines .
Another case study highlighted the use of this compound in combination therapies for enhanced efficacy against resistant cancer types. The synergistic effects observed when combined with standard chemotherapeutic agents suggest a potential pathway for developing more effective treatment regimens .
Q & A
What are the optimized synthetic routes for N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine, and how do reaction conditions influence yield?
Level: Basic
Answer:
The compound can be synthesized via C–N coupling reactions, leveraging palladium or copper catalysts under inert atmospheres. Key steps include:
- Cyclobutylthiazole intermediate preparation via cyclocondensation of cyclobutanecarboxamide with α-bromoketones.
- Subsequent alkylation of the thiazole core with a pyridine-2-amine derivative using Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 110°C) .
Yield optimization requires precise control of solvent polarity (DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol%). Lower yields (<40%) are observed with sterically hindered substrates, necessitating microwave-assisted or flow chemistry approaches to enhance efficiency .
How can researchers resolve discrepancies in NMR spectral data for this compound across studies?
Level: Advanced
Answer:
Contradictions in NMR data (e.g., cyclobutyl proton splitting patterns) often arise from conformational flexibility or solvent-induced shifts. Methodological solutions include:
- Standardizing deuterated solvents (CDCl₃ vs. DMSO-d₆) and concentration.
- Performing variable-temperature NMR to assess dynamic effects.
- Cross-validating with 2D techniques (COSY, HSQC) to resolve overlapping signals .
For example, a 0.1–0.3 ppm variation in pyridyl protons may indicate partial protonation in acidic solvents, requiring pH adjustment during analysis .
What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
Level: Advanced
Answer:
Density functional theory (DFT) and machine learning (ML) models are critical:
- DFT: Calculates transition-state energies for C–N coupling steps, identifying steric/electronic barriers (e.g., cyclobutyl ring strain increasing activation energy by ~5 kcal/mol) .
- ML: Trained on reaction databases (e.g., LabMate.AI ) to predict optimal catalysts. For instance, random forest models prioritize Pd-based systems over Cu for bulky substrates, achieving >80% accuracy in yield prediction .
Hybrid approaches integrate experimental kinetic data (e.g., Arrhenius plots) with ML to refine reaction pathways .
What pharmacological screening protocols are recommended for assessing target engagement?
Level: Basic
Answer:
Standard assays include:
- Kinase inhibition: Use TR-FRET assays with recombinant kinases (e.g., EGFR, JAK2) at 1–10 µM compound concentrations.
- Cellular uptake: LC-MS quantification in HEK293 or HepG2 cells after 24-hour exposure (IC₅₀ determination).
- Metabolic stability: Microsomal incubation (human liver microsomes, NADPH regeneration system) with HPLC-MS analysis .
Positive controls (e.g., staurosporine for kinases) and triplicate runs minimize variability.
How can researchers address low solubility in biological assays?
Level: Advanced
Answer:
Strategies to enhance solubility without altering bioactivity:
- Co-solvent systems: Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity).
- Nanoparticle formulation: Encapsulate in PLGA nanoparticles (70–150 nm size) via solvent evaporation, achieving >90% encapsulation efficiency .
- Salt formation: React with HCl or citrate buffer to generate water-soluble salts (e.g., hydrochloride salt increases solubility by 10-fold in PBS) .
What structural features dictate selectivity toward related kinase targets?
Level: Advanced
Answer:
The cyclobutyl-thiazole moiety confers selectivity via:
- Steric hindrance: Blocks access to ATP-binding pockets of non-target kinases (e.g., CDK2 vs. CDK4).
- Hydrogen bonding: Pyridin-2-amine nitrogen interacts with hinge-region residues (e.g., Met793 in EGFR).
Co-crystallography (PDB analysis) and mutagenesis studies (e.g., Ala mutations at gatekeeper residues) validate binding modes .
How should researchers design stability studies under physiological conditions?
Level: Basic
Answer:
- Hydrolytic stability: Incubate in PBS (pH 7.4 and 2.0) at 37°C for 72 hours; monitor degradation via UPLC-MS.
- Photostability: Expose to UV-A (320–400 nm) for 48 hours; quantify degradation products (e.g., cyclobutyl ring-opening derivatives) .
Use accelerated stability protocols (40°C/75% RH) for ICH-compliant shelf-life estimates.
What are the limitations of current synthetic methods, and how can they be overcome?
Level: Advanced
Answer:
Limitations:
- Low yields (<50%) in multi-step sequences.
- Purification challenges due to polar byproducts.
Solutions: - Flow chemistry: Reduces reaction time (30 minutes vs. 24 hours) and improves scalability .
- High-throughput screening (HTS): Identifies optimal conditions (e.g., solvent/base pairs) from 100+ combinations in parallel .
How can machine learning improve SAR (Structure-Activity Relationship) analysis?
Level: Advanced
Answer:
ML models trained on kinase inhibition datasets can:
- Predict activity cliffs (e.g., methyl vs. ethyl substituents altering IC₅₀ by >100-fold).
- Generate novel analogs via generative adversarial networks (GANs), prioritizing synthetically accessible candidates .
Validation requires synthesis and testing of top-5 predicted derivatives, with iterative model refinement.
What are the best practices for characterizing crystallographic data of metal complexes with this ligand?
Level: Advanced
Answer:
- Single-crystal XRD: Resolve ligand-metal coordination (e.g., N-pyridyl vs. thiazole N as donors) with <0.8 Å resolution.
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H⋯π contacts stabilizing crystal packing) .
- EPR spectroscopy: Detect paramagnetic species in Cu(II) or Fe(III) complexes (g-factor analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
